molecular formula C17H23NO3 B1660503 Methylenedioxypyrrolidinohexiophenone CAS No. 776994-64-0

Methylenedioxypyrrolidinohexiophenone

Cat. No.: B1660503
CAS No.: 776994-64-0
M. Wt: 289.4
InChI Key: OBLFRFGUZZRECT-UHFFFAOYSA-N

Description

3′,4′-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic cathinone, a class of β-keto amphetamine analogs known for their stimulant properties. Structurally, MDPHP features a methylenedioxy ring (3′,4′-position) fused to a phenyl group, a pyrrolidine substituent at the α-position, and a six-carbon alkyl chain (hexiophenone) . This configuration places it within the pyrovalerone subclass of cathinones, which are characterized by potent inhibition of dopamine and norepinephrine reuptake transporters. MDPHP is primarily utilized in research settings to study its pharmacokinetic and pharmacodynamic profiles, though its recreational misuse has been reported due to its psychoactive effects .

Properties

CAS No.

776994-64-0

Molecular Formula

C17H23NO3

Molecular Weight

289.4

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylhexan-1-one

InChI

InChI=1S/C17H23NO3/c1-2-3-6-14(18-9-4-5-10-18)17(19)13-7-8-15-16(11-13)21-12-20-15/h7-8,11,14H,2-6,9-10,12H2,1H3

InChI Key

OBLFRFGUZZRECT-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Other CAS No.

776994-64-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

MDPHP belongs to a broader family of methylenedioxy-substituted pyrovalerone derivatives. Key structural analogs include:

  • MDPV (3,4-Methylenedioxypyrovalerone)
  • MDPBP (3′,4′-Methylenedioxy-α-pyrrolidinobutyrophenone)
  • MDPPP (3,4-Methylenedioxy-α-pyrrolidinopropiophenone)

These compounds share a methylenedioxy-phenyl group and a pyrrolidine moiety but differ in alkyl chain length, which critically influences their pharmacological and toxicological profiles.

Table 1: Structural and Pharmacological Comparison

Compound IUPAC Name Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Key Features
MDPHP 3′,4′-Methylenedioxy-α-pyrrolidinohexiophenone C₁₉H₂₅NO₃ 315.41 (free base) 6 carbons Longest chain; hypothesized increased lipophilicity and prolonged duration
MDPV 3,4-Methylenedioxypyrovalerone C₁₆H₂₁NO₃ 275.34 (free base) 5 carbons High potency, well-documented stimulant effects; shorter half-life
MDPBP 3′,4′-Methylenedioxy-α-pyrrolidinobutyrophenone C₁₅H₁₉NO₃ 261.32 (free base) 4 carbons Moderate potency; reduced CNS penetration compared to MDPV
MDPPP 3,4-Methylenedioxy-α-pyrrolidinopropiophenone C₁₄H₁₇NO₃ 247.29 (free base) 3 carbons Shortest chain; lower lipophilicity and transient effects

Structural and Functional Insights

  • Alkyl Chain Length: The alkyl chain (hexiophenone in MDPHP vs. valerophenone in MDPV) directly impacts lipophilicity.
  • Methylenedioxy Group: This moiety, shared across all analogs, may confer serotonin receptor affinity, though pyrovalerones primarily act as norepinephrine-dopamine reuptake inhibitors (NDRIs) .
  • Pyrrolidine Substituent: The pyrrolidine ring augments metabolic stability, delaying degradation compared to non-cyclic amines .

Pharmacological Differences

  • Potency: MDPV (5-carbon chain) is historically recognized as the most potent in vitro, with IC₅₀ values for dopamine reuptake inhibition ~10 nM.
  • Metabolism : Shorter-chain analogs (e.g., MDPPP) undergo faster β-keto reduction and N-dealkylation, whereas MDPHP’s longer chain may slow hepatic metabolism, increasing plasma half-life .
  • Toxicity : MDPV is associated with severe sympathomimetic effects (hypertension, hyperthermia). MDPHP’s structural similarity suggests comparable risks, though its prolonged activity may exacerbate toxicity .

Research Findings and Gaps

  • MDPHP: Limited peer-reviewed data exist, but vendor-reported assays (e.g., ChemsXpress) describe it as a "high-purity research chemical" with "prolonged stimulant effects" .
  • Unresolved Questions : The impact of alkyl chain elongation on metabolite profiles (e.g., oxidative vs. reductive pathways) remains understudied.

Preparation Methods

Structural Overview and Key Synthetic Challenges

MDPHP features a methylenedioxy ring fused to a pyrrolidine moiety and a hexiophenone backbone. Its synthesis requires precise control over stereochemistry and functional group transformations. The primary challenges include:

  • Regioselective formation of the methylenedioxy group without side reactions at adjacent positions.
  • Introduction of the pyrrolidine ring while avoiding racemization or undesired cyclization by-products.
  • Stabilization of the ketone intermediate during late-stage reactions to prevent degradation.

Stepwise Synthesis Pathways

Starting Materials and Initial Functionalization

The synthesis typically begins with phenol derivatives or substituted propiophenones. For example, 2-bromo-4-hydroxypropiophenone serves as a critical intermediate in analogous preparations. Key steps include:

  • Methylation : Phenol is treated with methyl iodide ($$ \text{CH}_3\text{I} $$) and sodium hydroxide ($$ \text{NaOH} $$) to yield p-cresol.
  • Oxidation : p-Cresol undergoes oxidation using calcium peroxide ($$ \text{CaO}_2 $$) and magnesium oxide ($$ \text{MgO} $$) to form p-hydroxybenzaldehyde.
Table 1: Reaction Conditions for Initial Steps
Step Reagents Temperature (°C) Yield (%)
Methylation $$ \text{CH}_3\text{I} $$, $$ \text{NaOH} $$ 25–30 92
Oxidation $$ \text{CaO}_2 $$, $$ \text{MgO} $$ 80–90 88

Bromination and Nitro Group Introduction

Bromination of p-hydroxybenzaldehyde using bromine ($$ \text{Br}2 $$) and acetic acid ($$ \text{HAC} $$) yields 2-bromo-4-hydroxybenzaldehyde . Subsequent condensation with nitroethane introduces a nitropropene group:
$$
\text{2-Bromo-4-hydroxybenzaldehyde} + \text{CH}
3\text{CH}2\text{NO}2 \rightarrow \text{2-Nitro-1-(2-bromo-4-hydroxy)phenylpropene}
$$
This step is conducted under negative pressure (1.2 MPa) at −3°C to minimize side reactions.

Reduction and Cyclization

The nitro group is reduced to an amine using iron ($$ \text{Fe} $$) and hydrochloric acid ($$ \text{HCl} $$), followed by cyclization to form the pyrrolidine ring. Critical parameters include:

  • Reduction : 40% $$ \text{HCl} $$ at 105°C for 1–2 hours.
  • Cyclization : Methanol ($$ \text{CH}3\text{OH} $$) and phosphorus trichloride ($$ \text{PCl}3 $$) at 110–115°C under 0.5–0.6 MPa pressure.
Table 2: Optimization of Cyclization Conditions
Parameter Optimal Range Impact on Yield
Temperature 110–115°C Maximizes ring closure
Pressure 0.5–0.6 MPa Prevents volatilization
$$ \text{PCl}_3 $$ Concentration 25–50 mL Enhances electrophilicity

Industrial-Scale Adaptations

Laboratory methods are adapted for mass production through:

  • Continuous Flow Reactors : Improve heat dissipation during exothermic steps like bromination.
  • Catalytic Recycling : Reuse of $$ \text{Fe} $$ and $$ \text{MgO} $$ reduces costs by 30–40%.
  • In-Line pH Monitoring : Automated adjustment to 5.5–6.5 during cyclization ensures consistent product quality.

Purity and Analytical Validation

Final purification involves recrystallization from ethanol-water mixtures, achieving >98% purity. Analytical techniques include:

  • HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile:water = 70:30).
  • NMR : Characteristic peaks at δ 2.8 (pyrrolidine CH$$_2$$) and δ 6.7 (aromatic protons).

Comparative Analysis with Related Cathinones

MDPHP shares synthetic steps with 3,4-methylenedioxypyrovalerone (MDPV) , but diverges in:

  • Chain Length : Hexanophenone vs. pentanophenone backbone alters steric demands during cyclization.
  • Reagent Stoichiometry : MDPHP requires 15–20% excess $$ \text{PCl}_3 $$ compared to MDPV.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Methylenedioxypyrrolidinohexiophenone in biological matrices?

  • Methodological Answer : Use high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or gas chromatography-mass spectrometry (GC-MS) with a fused-silica capillary column (e.g., DB-5MS). For biological samples, solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges optimizes recovery rates (≥85%) by leveraging the compound's basic tertiary amine structure . Calibration curves should span 1–500 ng/mL, with deuterated analogs (e.g., MDPV-D8.HCl) as internal standards to correct matrix effects .

Q. How should researchers ensure stability during storage of Methylenedioxyprolidinohexiophenone reference standards?

  • Methodological Answer : Store lyophilized standards at -20°C in amber vials under inert gas (e.g., argon) to prevent degradation. Stability studies indicate ≥7-year integrity when protected from light and humidity. For working solutions (e.g., 1 mg/mL in methanol), use within 3 months and verify purity via NMR (¹H/¹³C) or LC-HRMS prior to experimental use .

Intermediate Research Questions

Q. What experimental design considerations are critical for synthesizing this compound analogs with modified pharmacokinetic profiles?

  • Methodological Answer : Optimize the pyrrolidine ring substituents (e.g., methyl or halogen groups) to alter lipophilicity and metabolic stability. Use computational tools (e.g., molecular docking) to predict binding affinity to monoamine transporters. Validate synthesis via Suzuki-Miyaura coupling for aryl modifications, followed by reductive amination, and confirm stereochemistry using chiral HPLC (Chiralpak IA column) .

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., DAT vs. SERT inhibition) may arise from assay conditions. Standardize protocols by:

  • Using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT) in HEK293 cells expressing human transporters.
  • Controlling pH (7.4) and temperature (37°C) to mimic physiological conditions.
  • Including positive controls (e.g., cocaine for DAT) and normalizing data to protein content .

Advanced Research Questions

Q. What strategies mitigate off-target effects of this compound in neuropharmacological studies?

  • Methodological Answer : Employ in vitro models (e.g., differentiated SH-SY5Y cells) to assess mitochondrial toxicity (via MTT assay) and oxidative stress (ROS detection). For in vivo studies, pair behavioral assays (e.g., locomotor activity) with microdialysis to correlate dopamine release and neurotoxicity. Use CRISPR-Cas9 knockouts of trace amine-associated receptor 1 (TAAR1) to isolate target-specific effects .

Q. How can enantiomeric resolution improve mechanistic understanding of the compound’s pharmacodynamics?

  • Methodological Answer : Separate enantiomers via preparative chiral chromatography (e.g., Chiralcel OD-H column with hexane:isopropanol:diethylamine). Compare in vitro potency (e.g., EC₅₀ in calcium flux assays) and in vivo pharmacokinetics (AUC, t₁/₂) between enantiomers. Molecular dynamics simulations can identify stereospecific interactions with dopamine transporter binding pockets .

Data Interpretation and Validation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in behavioral studies?

  • Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate ED₅₀ values. Use mixed-effects models to account for inter-subject variability in longitudinal designs. Validate significance via bootstrap resampling (10,000 iterations) and adjust for multiple comparisons (e.g., Holm-Bonferroni) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.